N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
The compound N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide features a pyrrolidine ring substituted with a 5-oxo group, a methyl group at position 1, a phenyl group at position 2, and a carboxamide moiety at position 3 linked to a 4-methoxyphenethyl chain. The 4-methoxy group on the phenethyl side chain may enhance metabolic stability compared to non-substituted analogs .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-23-19(24)14-18(20(23)16-6-4-3-5-7-16)21(25)22-13-12-15-8-10-17(26-2)11-9-15/h3-11,18,20H,12-14H2,1-2H3,(H,22,25) |
InChI Key |
XGZDWDZWGMGXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenethylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Core
The pyrrolidine ring’s substitution pattern significantly influences physicochemical and biological properties:
Key Observations :
Carboxamide Side Chain Modifications
The carboxamide side chain’s structure impacts solubility, lipophilicity, and target engagement:
Key Observations :
Aromatic Substituent Effects
The position and nature of aromatic groups influence electronic and steric properties:
Key Observations :
Key Observations :
- The pyrrolidine-carboxamide scaffold in highlights versatility in targeting enzymes with flexible binding pockets .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 330.39 g/mol
The structural features include a pyrrolidine ring and various substituents that may influence its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial : Compounds with a phenyl or methoxy group have demonstrated antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Anti-inflammatory : The presence of specific functional groups can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo have been tested against various bacterial strains and have shown promising results in inhibiting growth .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this class of compounds. For example, in vitro studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
Case Studies
-
Antimicrobial Efficacy :
A study examined the efficacy of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent. -
Anti-inflammatory Mechanism :
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory pathways.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
